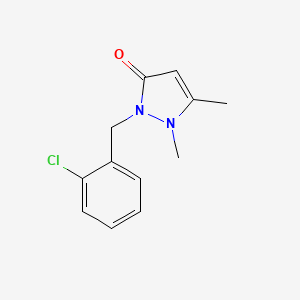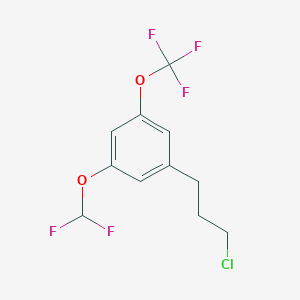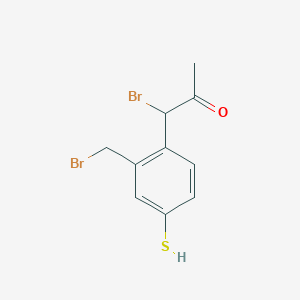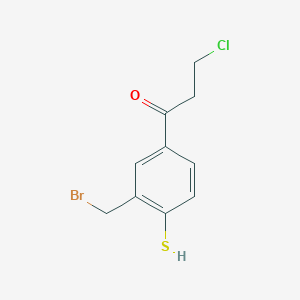
1-(3-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-1-one is an organic compound that features a bromomethyl group, a mercapto group, and a chloropropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-1-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and methanol (MeOH), with reaction times varying from a few hours to overnight .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific reaction sequences to ensure efficient synthesis. The exact methods can vary depending on the scale and desired application of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromomethyl group can be reduced to a methyl group.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(3-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Industry: It may be used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-(3-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-1-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl and mercapto groups can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chloropropanone moiety may also participate in electrophilic reactions, further influencing biological pathways .
Comparación Con Compuestos Similares
- 1-(3-Bromomethylphenyl)-3-chloropropan-1-one
- 1-(4-Mercaptophenyl)-3-chloropropan-1-one
- 1-(3-(Bromomethyl)-4-hydroxyphenyl)-3-chloropropan-1-one
Uniqueness: This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial purposes .
Propiedades
Fórmula molecular |
C10H10BrClOS |
|---|---|
Peso molecular |
293.61 g/mol |
Nombre IUPAC |
1-[3-(bromomethyl)-4-sulfanylphenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H10BrClOS/c11-6-8-5-7(1-2-10(8)14)9(13)3-4-12/h1-2,5,14H,3-4,6H2 |
Clave InChI |
MKETYCGOGRZXLA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)CCCl)CBr)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


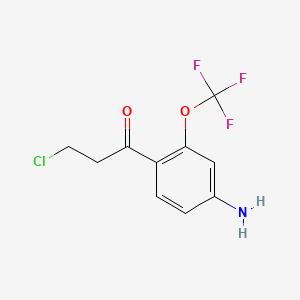


![[(6-Chloro-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B14054316.png)
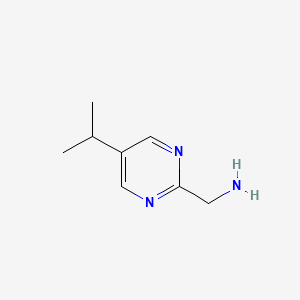
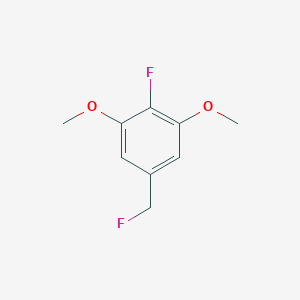
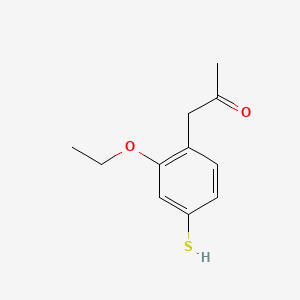
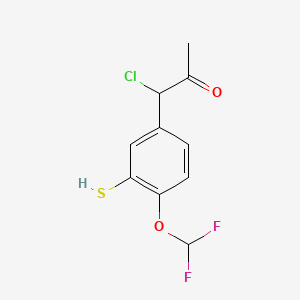
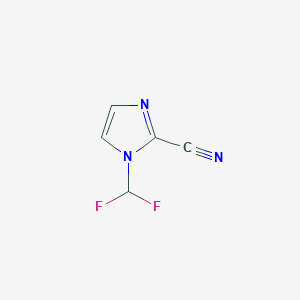

![Methyl 2-(8-methoxy-5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)-2-oxoacetate](/img/structure/B14054357.png)
